molecular formula C21H25N3O3 B252767 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

Número de catálogo B252767
Peso molecular: 367.4 g/mol
Clave InChI: LQAYZEZSKRYZSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide, also known as A-317491, is a small molecule antagonist of the P2X3 receptor. This receptor is a member of the ATP-gated ion channel family and is expressed in sensory neurons. A-317491 has been extensively studied for its potential therapeutic applications in pain management and other sensory disorders.

Aplicaciones Científicas De Investigación

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in pain management and other sensory disorders. It has been shown to block the P2X3 receptor, which is involved in the transmission of pain signals. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has been tested in animal models of neuropathic pain and has shown promising results in reducing pain behaviors. It has also been studied for its potential use in treating bladder disorders and cough.

Mecanismo De Acción

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide is a selective antagonist of the P2X3 receptor. This receptor is expressed in sensory neurons and is involved in the transmission of pain signals. ATP binding to the P2X3 receptor causes the opening of a cation channel, leading to depolarization and the generation of an action potential. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide blocks the P2X3 receptor, preventing the influx of cations and the generation of an action potential. This results in the reduction of pain signaling.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has been shown to have a dose-dependent effect on the P2X3 receptor. It has been shown to reduce pain behaviors in animal models of neuropathic pain. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has also been studied for its effects on bladder function and cough. It has been shown to reduce bladder overactivity and cough in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide is a relatively small molecule and can be easily synthesized in the lab. It has been extensively studied for its potential therapeutic applications and has been shown to have promising results in animal models of neuropathic pain, bladder disorders, and cough. However, there are limitations to its use in lab experiments. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has a short half-life and requires frequent dosing. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide. One direction is to further investigate its potential therapeutic applications in pain management, bladder disorders, and cough. Another direction is to develop more potent and selective P2X3 receptor antagonists. This could lead to the development of more effective treatments for pain and other sensory disorders. Additionally, the development of more soluble formulations of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide could improve its administration in experimental settings.

Métodos De Síntesis

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide can be synthesized through a multistep process starting with 4-ethoxybenzoic acid and 4-acetylpiperazine. The intermediate product is then reacted with 4-bromoaniline to form the final product. The purity and yield of the product can be improved through various purification techniques such as column chromatography and recrystallization.

Propiedades

Nombre del producto

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

Fórmula molecular

C21H25N3O3

Peso molecular

367.4 g/mol

Nombre IUPAC

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C21H25N3O3/c1-3-27-20-10-4-17(5-11-20)21(26)22-18-6-8-19(9-7-18)24-14-12-23(13-15-24)16(2)25/h4-11H,3,12-15H2,1-2H3,(H,22,26)

Clave InChI

LQAYZEZSKRYZSY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

SMILES canónico

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.